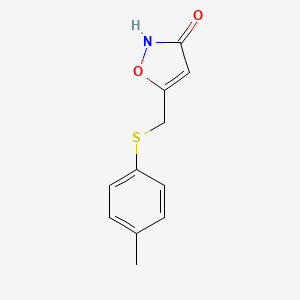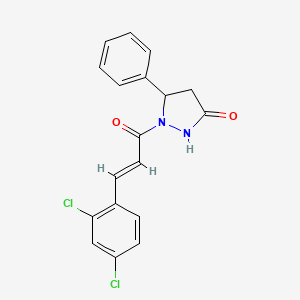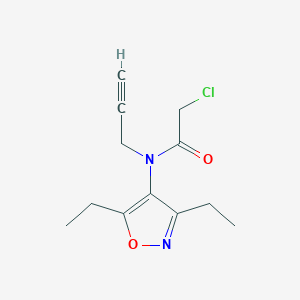
2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro group or the isoxazole ring, potentially leading to dechlorinated or reduced isoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the isoxazole ring.
N-(3,5-Diethylisoxazol-4-yl)acetamide: Similar structure but without the chloro and prop-2-yn-1-yl groups.
N-(Prop-2-yn-1-yl)acetamide: Lacks the isoxazole ring and chloro group.
Uniqueness
2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the isoxazole ring and the prop-2-yn-1-yl group, which confer distinct chemical properties and potential reactivity compared to simpler analogues.
特性
CAS番号 |
87675-13-6 |
|---|---|
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC名 |
2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-7-15(11(16)8-13)12-9(5-2)14-17-10(12)6-3/h1H,5-8H2,2-3H3 |
InChIキー |
AMQQIGXXSGHJNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NO1)CC)N(CC#C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



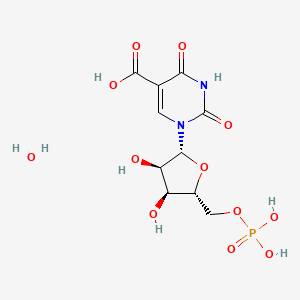
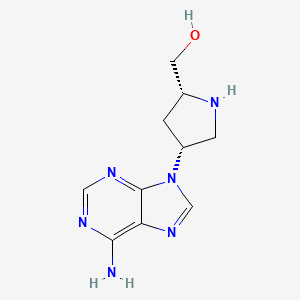
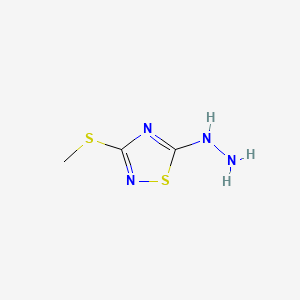

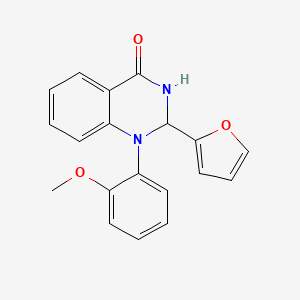
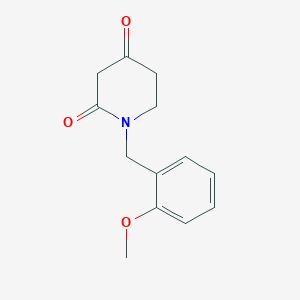
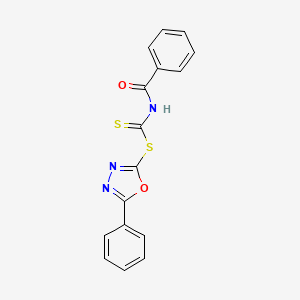
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
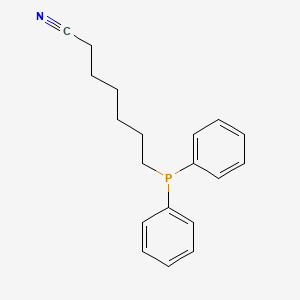
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
